![molecular formula C6H8BrNO B1442378 2-Bromo-N-(but-3-yn-1-yl)acetamide CAS No. 1204333-33-4](/img/structure/B1442378.png)
2-Bromo-N-(but-3-yn-1-yl)acetamide
Overview
Description
2-Bromo-N-(but-3-yn-1-yl)acetamide is a chemical compound with the molecular formula C6H8BrNO and a molecular weight of 190.04 . It is used extensively in scientific research due to its unique properties, finding applications in diverse fields like pharmaceuticals, organic synthesis, and material science.
Molecular Structure Analysis
The molecular structure of 2-Bromo-N-(but-3-yn-1-yl)acetamide can be represented by the InChI code: 1S/C6H8BrNO/c1-2-3-4-8-6(9)5-7/h1H,3-5H2,(H,8,9). This code provides a standard way to encode the compound’s molecular structure .Physical And Chemical Properties Analysis
2-Bromo-N-(but-3-yn-1-yl)acetamide has a molecular weight of 190.04 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the available resources .Scientific Research Applications
Pharmaceutical Research: Indole Derivative Synthesis
2-Bromo-N-(but-3-yn-1-yl)acetamide can be utilized as a building block in the synthesis of indole derivatives. Indole structures are significant in pharmaceutical research due to their presence in many natural compounds and drugs. They exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties . The compound’s reactivity allows for the creation of diverse scaffolds that can be screened for various pharmacological activities.
Material Science: Polymerization Initiator
In material science, this compound can act as an initiator for polymerization processes. Its propargylic and terminal acetylenic sites can be protected, allowing for controlled polymerization kinetics and molecular weight evolution. This is particularly useful in creating polymers with specific properties for high-performance materials .
Chemical Synthesis: Advanced Building Block
The bromo and acetylene functional groups make 2-Bromo-N-(but-3-yn-1-yl)acetamide a versatile reagent in chemical synthesis. It can be used to introduce complex side chains or as a precursor to more complex molecules. Its reactivity can be harnessed to create a variety of chemical structures for further research and development .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-bromo-N-but-3-ynylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNO/c1-2-3-4-8-6(9)5-7/h1H,3-5H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDJVZTWXZLKCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCNC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50703918 | |
Record name | 2-Bromo-N-(but-3-yn-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50703918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1204333-33-4 | |
Record name | 2-Bromo-N-(but-3-yn-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50703918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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